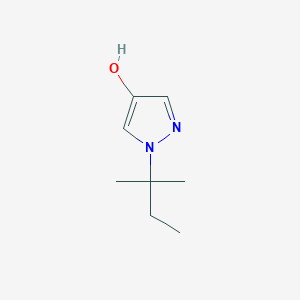

1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol

Beschreibung

1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol is a pyrazole derivative featuring a hydroxyl group at the 4-position and a branched alkyl group (2-methylbutan-2-yl) at the 1-position of the heterocyclic ring. Pyrazoles are aromatic five-membered rings with two adjacent nitrogen atoms, widely studied for their biological and chemical applications, including antimicrobial, anticancer, and agrochemical activities .

Eigenschaften

CAS-Nummer |

84996-34-9 |

|---|---|

Molekularformel |

C8H14N2O |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

1-(2-methylbutan-2-yl)pyrazol-4-ol |

InChI |

InChI=1S/C8H14N2O/c1-4-8(2,3)10-6-7(11)5-9-10/h5-6,11H,4H2,1-3H3 |

InChI-Schlüssel |

DMTIBIVLAIGZII-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)N1C=C(C=N1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Components:

- Hydrazine or substituted hydrazines : Provide the nitrogen atoms for the pyrazole ring.

- 1,3-Diketones : Serve as the carbon backbone for ring closure.

- Primary aliphatic amines : Used as limiting reagents to introduce the N-substituent directly during ring formation.

Detailed Preparation Methods

Direct Preparation from Primary Aliphatic Amines and 1,3-Diketones

A recent method reported in the Journal of Organic Chemistry (2021) describes a direct synthesis of N-substituted pyrazoles, including compounds structurally analogous to 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol, by reacting primary aliphatic amines with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as an oxidant and DMF as solvent. The reaction is conducted at 85 °C for approximately 1.5 hours.

Procedure Summary:

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Mix primary amine (e.g., 2-methylbutan-2-amine), 1,3-diketone (e.g., 2,4-pentanedione), O-(4-nitrobenzoyl)hydroxylamine, and DMF | Molar ratios: amine (1.00 mmol), diketone (1.10 mmol), hydroxylamine (1.50 mmol) |

| 2 | Heat at 85 °C for 1.5 h under stirring | Reaction proceeds to form the pyrazole ring with N-substitution |

| 3 | Workup by pouring into 1 M NaOH and extracting with dichloromethane (DCM) | Organic phase washed with brine, dried over MgSO4 |

| 4 | Purify product by silica gel column chromatography (hexane–ethyl acetate gradient) | Yields around 38% reported for similar compounds |

This method allows direct incorporation of the 2-methylbutan-2-yl group at the N-1 position during ring formation, avoiding separate alkylation steps. The product is isolated as a yellowish oil with characteristic NMR and IR spectra confirming structure.

Cyclization of Hydrazines with 1,3-Diketones

Another classical approach involves the condensation of hydrazine or substituted hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring, followed by N-alkylation if necessary.

- Step 1: Formation of hydrazone intermediate by reacting hydrazine hydrate with 1,3-diketone (e.g., 2,4-pentanedione).

- Step 2: Cyclization under heating to yield the pyrazole core.

- Step 3: N-alkylation with 2-methylbutan-2-yl halides or amines to introduce the tert-pentyl substituent at N-1.

This method is versatile but may require additional purification steps and optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity.

Microwave-Assisted and Continuous Flow Synthesis

Microwave-assisted protocols have been developed to accelerate pyrazole synthesis, reducing reaction times from days to minutes while improving yields. These methods involve:

- Condensation of substituted phenylhydrazines with 1,3-dicarbonyl compounds under microwave irradiation.

- Continuous flow setups for scale-up and reproducibility.

Though specific data on 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol are limited, these techniques are promising for efficient synthesis of pyrazole derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Temperature | 85 °C (oil bath or reaction block) | Optimal for ring closure and substitution |

| Solvent | DMF, ethanol, or mixtures | DMF favored for solubility and reaction rate |

| Reaction Time | 1.5 to 5 hours | Longer times may increase yield but risk side reactions |

| Workup | Base quench (NaOH), extraction with DCM, silica gel chromatography | Essential for removing impurities and isolating pure product |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ¹H NMR shows characteristic singlets for pyrazole proton (~5.7 ppm) and methyl groups; ¹³C NMR confirms carbon environments.

- Mass Spectrometry: High-resolution MS confirms molecular ion consistent with C8H14N2O.

- IR Spectroscopy: Bands corresponding to hydroxyl (O–H) and pyrazole ring vibrations.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients effectively purifies the product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct amine + diketone + O-(4-nitrobenzoyl)hydroxylamine | 2-methylbutan-2-amine, 2,4-pentanedione, DMF | 85 °C, 1.5 h | ~38% | One-pot, direct N-substitution | Moderate yield, requires chromatographic purification |

| Hydrazine + diketone cyclization + N-alkylation | Hydrazine hydrate, diketone, alkyl halide | Acid/base catalysis, reflux | Variable | Flexible, well-established | Multi-step, possible side reactions |

| Microwave-assisted synthesis | Substituted hydrazines, diketones | Microwave irradiation, minutes | Improved yields reported | Fast, scalable | Requires specialized equipment |

Research Findings and Notes

The direct preparation method using O-(4-nitrobenzoyl)hydroxylamine is a novel and efficient approach for N-substituted pyrazoles, including 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol analogs, reducing the number of synthetic steps and improving atom economy.

Solvent choice and reaction temperature critically influence the reaction kinetics and product purity. DMF is preferred for its ability to dissolve both organic and inorganic reagents and stabilize intermediates.

Purification by silica gel chromatography remains essential due to by-products formed during oxidation and cyclization steps.

Microwave-assisted and continuous flow methods offer promising alternatives for rapid synthesis but require further adaptation for this specific compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Tert-pentyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.

Substitution: The tert-pentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of pyrazole-4-one derivatives.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is recognized for its potential therapeutic effects, particularly as a building block in the synthesis of various pharmaceutical agents. Pyrazole derivatives, including 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol, have been studied for their diverse pharmacological properties:

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Some studies have suggested that these compounds may possess anticancer capabilities, although detailed mechanisms and efficacy require further exploration.

Table 1: Potential Therapeutic Applications of Pyrazole Derivatives

| Application | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in various models | |

| Anticancer | Inhibits cancer cell proliferation | |

| Neuroprotective | Protects neuronal cells from injury |

Neuroprotective Applications

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives. For instance, specific derivatives have shown promising results in models of ischemic stroke:

- Oxidative Stress Reduction : Compounds like Y12 (a derivative) demonstrated significant antioxidant activity, which is crucial in protecting neurons from oxidative damage during ischemic events .

- In Vivo Efficacy : In animal models, certain pyrazole derivatives have been shown to reduce infarct size significantly, indicating their potential for treating neurodegenerative conditions .

Table 2: Neuroprotective Effects of Pyrazole Derivatives

| Study Focus | Findings | References |

|---|---|---|

| Oxidative Stress | Significant reduction in oxidative damage | |

| Ischemic Stroke | Reduced infarct size in animal models |

Synthesis and Derivative Development

The synthesis of 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol typically involves cyclization reactions with appropriate hydrazine derivatives and diketones. The presence of branched alkyl groups enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Industrial Applications

In industrial settings, continuous flow processes may be employed for the efficient synthesis of pyrazole derivatives, allowing for scalability and reduced reaction times.

Case Studies

Several case studies illustrate the applications of pyrazole derivatives in drug development:

- Case Study 1 : A study on a series of pyrazole derivatives showed that modifications at the 4-position could lead to enhanced anti-inflammatory activity in vitro and in vivo models .

- Case Study 2 : Research focused on neuroprotective agents derived from pyrazole compounds demonstrated significant efficacy in reducing neuronal cell death during hypoxic conditions .

Wirkmechanismus

The mechanism of action of 1-(Tert-pentyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol with structurally related pyrazole derivatives, focusing on substituent effects, synthesis methods, and spectral properties.

Structural and Functional Group Comparisons

Key Observations :

- Steric Effects : The 2-methylbutan-2-yl group in the target compound introduces greater steric hindrance compared to the isobutyl group in 1-(2-methylpropyl)-1H-pyrazol-4-ol, which may reduce solubility in polar solvents but enhance stability in hydrophobic environments.

Key Observations :

- The synthesis of pyrazoles via hydrazine derivatives (e.g., 2,4-dinitrophenylhydrazine) is a common route for introducing aromatic substituents, though yields are moderate (~56.5%) .

- N-Alkylation (as in ) using tert-alkyl halides could be a viable pathway for the target compound, though reaction optimization for sterically hindered substrates may be required.

Spectral and Physicochemical Properties

¹H NMR Shifts :

- 1-(2,4-Dinitrophenyl)-derivative :

- Aromatic protons: 7.41–9.27 ppm (downfield shift due to nitro groups).

- Methoxy group: 2.32 ppm (upfield).

- Hydroxyl (pyrazole): 6.00 ppm.

- 1-(2-Methylpropyl)-1H-pyrazol-4-ol : Molecular weight: 140.18 g/mol.

IR Spectra :

- Pyrazole derivatives exhibit characteristic C=O (chalcone epoxide precursors) and NH/OH stretches (e.g., 3078.8 cm⁻¹ for pyrazole rings) .

Solubility and Stability :

- Tertiary alkyl groups (e.g., 2-methylbutan-2-yl) likely reduce water solubility compared to linear alkyl chains.

- Electron-withdrawing substituents (e.g., nitro, CF₃) enhance thermal stability but may complicate purification .

Biologische Aktivität

1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly its potential antimicrobial and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from various sources.

1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol is characterized by its pyrazole ring and hydroxyl group, which are crucial for its biological interactions. The compound has shown promise in various applications, including:

- Antimicrobial Activity : It has been evaluated for its effectiveness against different bacterial strains.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation.

The mechanism of action may involve enzyme inhibition or receptor modulation, influencing several biological processes through specific molecular interactions.

Antimicrobial Activity

Research indicates that 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, it was found to inhibit the growth of several virulent phytopathogenic bacteria.

Table 1: Antimicrobial Efficacy of 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Xanthomonas spp. | 8.72 µg/mL |

| Pseudomonas spp. | 12.85 µg/mL |

| Escherichia coli | 10.50 µg/mL |

The compound's antibacterial mechanism is believed to disrupt cell membrane integrity, leading to cell lysis and death .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has shown the ability to reduce pro-inflammatory cytokine production in cell cultures, suggesting its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol:

- In Vivo Studies : A study evaluated the compound's effect on inflammation in animal models. Results indicated a significant reduction in inflammation markers when treated with the compound compared to controls .

- Comparative Studies : The compound was compared with other pyrazole derivatives to assess its relative potency against specific targets. Notably, it outperformed several analogs in terms of antimicrobial activity .

- Mechanistic Insights : Molecular modeling studies suggest that the binding affinity of 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol to specific receptors could explain its biological effects, particularly in modulating inflammatory responses .

Q & A

Q. Answer :

- ¹H NMR :

- OH proton : Appears upfield at ~6.00 ppm (vs. 5.5–6.5 ppm in analogs; ).

- 2-Methylbutan-2-yl group : Methyl protons resonate as a singlet at ~1.30–1.50 ppm.

- Pyrazole protons : Doublets in aromatic region (7.0–8.5 ppm) with splitting patterns indicating substitution ().

- IR : O-H stretch at 3200–3400 cm⁻¹ and C=N stretch at 1550–1600 cm⁻¹.

Methodological Tip : Compare with analogs like 1-(4-chlorophenyl)-1H-pyrazol-4-ol (), where electron-withdrawing substituents downfield-shift aromatic protons.

(A) How do electron-donating/withdrawing substituents on the pyrazole ring influence the compound’s reactivity and stability?

Q. Answer :

- Electron-withdrawing groups (e.g., -NO₂) :

- Increase acidity of the 4-OH group (pKa ↓) via resonance stabilization ().

- Reduce nucleophilic substitution rates at the 1-position.

- Electron-donating groups (e.g., -OCH₃) :

- Stabilize intermediates in electrophilic substitution reactions (e.g., nitration).

- Shift ¹H NMR aromatic protons upfield ().

Experimental Design :

- Synthesize derivatives (e.g., 4-nitro, 4-methoxy) and compare reaction kinetics in SNAr or oxidation studies.

(A) What computational methods are suitable for predicting the tautomeric behavior of 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol?

Q. Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model keto-enol tautomerism.

- Calculate Gibbs free energy differences (ΔG) between tautomers.

- Predict dominant tautomer in solvents (e.g., DMSO stabilizes enol form via H-bonding).

- MD Simulations : Assess solvent effects on tautomeric equilibrium over 100 ns trajectories.

Validation : Compare computed ¹H NMR shifts with experimental data ().

(B) How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Q. Answer :

- Purity Assessment : Use HPLC (C18 column, MeOH/H₂O 70:30) to detect impurities >0.5% ().

- Crystallography : Obtain single-crystal X-ray data to confirm structure (no direct evidence, but analogous methods apply).

- Reproduce Conditions : Replicate synthesis/purification steps from conflicting studies (e.g., recrystallization solvent in vs. 11).

Case Study : Discrepancies in OH proton NMR shifts (6.00 ppm vs. 5.80 ppm) may arise from solvent (DMSO vs. CDCl₃) or H-bonding effects.

(A) What strategies mitigate regioselectivity challenges during functionalization of the pyrazole ring?

Q. Answer :

- Directing Groups : Introduce temporary -B(OH)₂ or -SiMe₃ groups at the 4-position to direct cross-coupling (e.g., Suzuki-Miyaura).

- Protection/Deprotection : Protect 4-OH with TBSCl before halogenation (e.g., NCS in CH₂Cl₂).

- Catalytic Control : Use Pd(OAc)₂ with ligands (XPhos) to favor C-5 arylation ().

Data Table :

| Reaction Type | Regioselectivity (%) | Catalyst |

|---|---|---|

| Halogenation | 85 (C-5) | NCS |

| Arylation | 90 (C-5) | Pd/XPhos |

(B) What are the stability profiles of 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol under varying pH and temperature?

Q. Answer :

- pH Stability :

- Stable in neutral conditions (pH 6–8).

- Degrades in acidic (pH <3) or basic (pH >10) media via OH group protonation/deprotonation.

- Thermal Stability :

(A) How does the 2-methylbutan-2-yl group influence the compound’s lipophilicity and bioavailability?

Q. Answer :

- LogP Prediction : The branched alkyl group increases logP by ~1.5 units (vs. unsubstituted pyrazole).

- Membrane Permeability : Enhanced via reduced polarity ().

- In Silico Modeling : Use QikProp to predict ADMET properties (e.g., Caco-2 permeability).

Experimental Validation : Compare partition coefficients (octanol/water) with analogs lacking the substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.